molecular formula C18H22N2O5S B4880508 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No. B4880508
M. Wt: 378.4 g/mol
InChI Key: TVSLLFQHHXHHMA-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide, also known as DB844, is a small molecule inhibitor that has shown potential in the treatment of infectious diseases caused by trypanosomatid parasites.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide is believed to inhibit the trypanothione reductase enzyme, which is essential for the survival of trypanosomatid parasites. Trypanothione reductase is responsible for maintaining the redox balance in these parasites, and inhibition of this enzyme leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide has been shown to have minimal toxicity to mammalian cells, with an IC50 value of over 100 μM in human cell lines. In vivo studies have also shown that 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide is well-tolerated, with no significant adverse effects observed in animal models.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide has several advantages for lab experiments, including its potency against trypanosomatid parasites, its low toxicity to mammalian cells, and its well-tolerated nature in animal models. However, one limitation of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide. One area of interest is the development of more efficient synthesis methods for 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide, which would increase its availability for researchers. Another area of interest is the optimization of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide for use in combination therapy with other drugs, which may increase its efficacy against trypanosomatid infections. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide and its potential use in the treatment of other infectious diseases.

Synthesis Methods

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide can be synthesized using a multi-step process, starting from 2-methoxybenzoic acid. The first step involves the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride, which is then reacted with N-(4-methoxybenzyl)amine to form the intermediate product. This intermediate is then reacted with dimethylsulfamoyl chloride to form the final product, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential use in the treatment of trypanosomatid infections, such as Chagas disease and leishmaniasis. In vitro studies have shown that 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide has potent activity against these parasites, with minimal toxicity to mammalian cells. In vivo studies have also shown promising results, with 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide being effective in treating both acute and chronic infections.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(2)26(22,23)15-9-10-17(25-4)16(11-15)18(21)19-12-13-5-7-14(24-3)8-6-13/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLLFQHHXHHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

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